N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a thiazole ring, a bromophenyl group, and a chromen-2-one moiety, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Coupling with Chromen-2-one: The synthesized thiazole derivative is then coupled with 4-methyl-2-oxo-2H-chromen-7-yl acetate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of the chromen-2-one moiety.
4-(4-bromophenyl)-1,3-thiazol-2-yl derivatives: Various derivatives with different substituents on the thiazole ring.
Uniqueness
N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the presence of both the thiazole and chromen-2-one moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H15BrN2O4S |
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Molecular Weight |
471.3 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C21H15BrN2O4S/c1-12-8-20(26)28-18-9-15(6-7-16(12)18)27-10-19(25)24-21-23-17(11-29-21)13-2-4-14(22)5-3-13/h2-9,11H,10H2,1H3,(H,23,24,25) |
InChI Key |
NATZEQYJAUGNCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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